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Compound of Interest

Compound Name: 1-(4-Iodophenyl)piperazine

Cat. No.: B1307758 Get Quote

Technical Guide: 1-(4-Iodophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Iodophenyl)piperazine, a key

chemical intermediate in the development of neurologically active compounds. This document

details its physicochemical properties, synthesis methodologies, and potential biological

activities, with a focus on its role as a modulator of serotonergic and dopaminergic systems.

Core Compound Data
1-(4-Iodophenyl)piperazine is an arylpiperazine derivative available as a free base and a

hydrochloride salt. The quantitative data for both forms are summarized below.
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Property
1-(4-Iodophenyl)piperazine
(Free Base)

1-(4-Iodophenyl)piperazine
HCl (Hydrochloride Salt)

CAS Number 96530-59-5[1] 624726-35-8

Molecular Formula C₁₀H₁₃IN₂[1] C₁₀H₁₃IN₂ · HCl

Molecular Weight 288.13 g/mol [1] 324.59 g/mol

Appearance Light brown to brown solid Light brown to brown solid

Melting Point 122-124 °C 177-181 °C

Boiling Point 370.3 °C at 760 mmHg Not available

Density 1.602 g/cm³ Not available

Solubility
Information not readily

available

Information not readily

available

Synthesis Protocols
The synthesis of 1-(4-Iodophenyl)piperazine can be achieved through several established

methods for arylpiperazine formation. A common and effective approach is the Buchwald-

Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines the synthesis of 1-(4-Iodophenyl)piperazine from 1,4-diiodobenzene

and piperazine.

Materials:

1,4-Diiodobenzene

Piperazine

Palladium(II) acetate (Pd(OAc)₂)

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
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Sodium tert-butoxide (NaOtBu)

Toluene, anhydrous

Standard laboratory glassware for inert atmosphere reactions

Silica gel for column chromatography

Procedure:

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen),

combine 1,4-diiodobenzene (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq),

palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

Solvent Addition: Add anhydrous toluene to the flask via syringe.

Reaction: Stir the reaction mixture at 100-110 °C. Monitor the reaction progress by thin-layer

chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl

acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate

and filter.

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by

column chromatography on silica gel using a suitable eluent system (e.g., a gradient of

methanol in dichloromethane) to yield 1-(4-Iodophenyl)piperazine.

Diagram of Synthesis Workflow:
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Caption: Synthetic workflow for 1-(4-Iodophenyl)piperazine.

Biological Activity and Signaling Pathways
Arylpiperazine moieties are prevalent in a wide range of centrally active compounds, primarily

due to their interaction with serotonin (5-HT) and dopamine (D) receptors.[2][3][4] The

structural characteristics of 1-(4-Iodophenyl)piperazine suggest it is a ligand for these

receptor families, likely acting as an antagonist or a partial agonist.

The iodophenyl group can engage in halogen bonding and other interactions within the

receptor binding pocket, contributing to its affinity and selectivity. The piperazine ring, being

basic, is expected to form a salt bridge with an acidic residue, such as a conserved aspartate in

the third transmembrane domain of aminergic G-protein coupled receptors (GPCRs).[5]

Potential Signaling Pathway Involvement:
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Given its likely interaction with D2-like dopamine receptors (D2, D3, D4), 1-(4-
Iodophenyl)piperazine could modulate downstream signaling pathways that are crucial in

neuronal function. As an antagonist, it would block the receptor's constitutive activity and inhibit

agonist-induced signaling. This typically involves the inhibition of adenylyl cyclase, leading to a

decrease in intracellular cyclic AMP (cAMP) levels.

Diagram of a Potential Signaling Pathway:
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Caption: Antagonism of the Dopamine D2 receptor signaling pathway.

Experimental Protocols for Biological Evaluation
To characterize the interaction of 1-(4-Iodophenyl)piperazine with its potential biological

targets, in vitro binding assays are fundamental. The following is a representative protocol for a

radioligand competition binding assay to determine the affinity of the compound for the human

dopamine D2 receptor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1307758?utm_src=pdf-body
https://www.benchchem.com/product/b1307758?utm_src=pdf-body
https://www.benchchem.com/product/b1307758?utm_src=pdf-body-img
https://www.benchchem.com/product/b1307758?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1307758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Dopamine D2 Receptor Binding
Assay
Objective: To determine the binding affinity (Ki) of 1-(4-Iodophenyl)piperazine for the human

dopamine D2 receptor.

Materials:

Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g.,

HEK293 or CHO cells).

[³H]Spiperone or another suitable radiolabeled D2 antagonist.

1-(4-Iodophenyl)piperazine.

Haloperidol (as a positive control).

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH

7.4).

96-well microplates.

Glass fiber filters.

Scintillation cocktail and liquid scintillation counter.

Procedure:

Compound Preparation: Prepare a stock solution of 1-(4-Iodophenyl)piperazine in a

suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of test

concentrations.

Assay Setup: In a 96-well microplate, combine the cell membranes, [³H]Spiperone at a

concentration near its Kd, and either assay buffer (for total binding), a high concentration of a

non-labeled antagonist like haloperidol (for non-specific binding), or varying concentrations

of 1-(4-Iodophenyl)piperazine.
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Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90

minutes) to allow the binding to reach equilibrium.

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell

harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and

quantify the radioactivity using a liquid scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Plot the percentage of specific binding against the logarithm of the

concentration of 1-(4-Iodophenyl)piperazine. Determine the IC₅₀ value (the concentration of

the compound that inhibits 50% of the specific binding of the radioligand) from the resulting

competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Experimental Workflow:
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Caption: Workflow for a radioligand competition binding assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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